molecular formula C18H17N3O4 B15074471 3-(3-(Benzo[d][1,3]dioxol-5-ylamino)-2-hydroxypropyl)quinazolin-4(3H)-one CAS No. 882863-99-2

3-(3-(Benzo[d][1,3]dioxol-5-ylamino)-2-hydroxypropyl)quinazolin-4(3H)-one

Cat. No.: B15074471
CAS No.: 882863-99-2
M. Wt: 339.3 g/mol
InChI Key: FPVBNEGQDNSPQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(Benzo[d][1,3]dioxol-5-ylamino)-2-hydroxypropyl)quinazolin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazolinone core structure, which is known for its biological activity, and a benzo[d][1,3]dioxole moiety, which is often found in bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Benzo[d][1,3]dioxol-5-ylamino)-2-hydroxypropyl)quinazolin-4(3H)-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under high-temperature conditions.

    Introduction of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole group can be introduced through a nucleophilic substitution reaction using a suitable benzo[d][1,3]dioxole derivative.

    Hydroxylation and Amination: The final steps involve hydroxylation and amination reactions to introduce the hydroxypropyl and amino groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Benzo[d][1,3]dioxol-5-ylamino)-2-hydroxypropyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield a ketone or carboxylic acid, while reduction of the quinazolinone core can produce dihydroquinazolinone derivatives.

Scientific Research Applications

3-(3-(Benzo[d][1,3]dioxol-5-ylamino)-2-hydroxypropyl)quinazolin-4(3H)-one has several scientific research applications:

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-(Benzo[d][1,3]dioxol-5-ylamino)-2-hydroxypropyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3-(Benzo[d][1,3]dioxol-5-ylamino)-2-hydroxypropyl)quinazolin-4(3H)-one apart is its unique combination of the quinazolinone core and the benzo[d][1,3]dioxole moiety, which may confer distinct biological activities and chemical properties.

Properties

CAS No.

882863-99-2

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

3-[3-(1,3-benzodioxol-5-ylamino)-2-hydroxypropyl]quinazolin-4-one

InChI

InChI=1S/C18H17N3O4/c22-13(8-19-12-5-6-16-17(7-12)25-11-24-16)9-21-10-20-15-4-2-1-3-14(15)18(21)23/h1-7,10,13,19,22H,8-9,11H2

InChI Key

FPVBNEGQDNSPQP-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NCC(CN3C=NC4=CC=CC=C4C3=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.